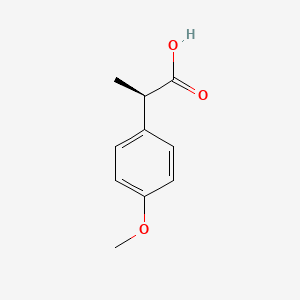
(2R)-2-(4-methoxyphenyl)propanoic acid
概要
説明
(2R)-2-(4-methoxyphenyl)propanoic acid, also known as 2-methoxybenzoic acid (2MBA), is an organic compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It is a commonly used synthetic intermediate in the preparation of various compounds, and has been studied for its potential therapeutic effects.
科学的研究の応用
2MBA has been studied for its potential therapeutic effects in various scientific research applications. It has been found to possess anti-inflammatory, antioxidant, and antifungal properties, and has been studied for its potential to treat conditions such as cancer, diabetes, and Alzheimer’s disease. It has also been studied for its potential to inhibit the growth of certain bacteria and viruses, and to act as an insect repellent.
作用機序
The exact mechanism of action of 2MBA is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins, as well as by modulating the expression of certain genes. It has also been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
2MBA has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes, proteins, and genes, as well as the modulation of certain metabolic pathways. It has also been found to possess anti-inflammatory, antioxidant, and antifungal properties, and to inhibit the growth of certain bacteria and viruses. Furthermore, it has been found to possess insect repellent properties.
実験室実験の利点と制限
The use of 2MBA in laboratory experiments has several advantages, including its low cost and its relative ease of synthesis. Additionally, it is a relatively safe compound, with no known toxic effects. However, there are some limitations to its use, such as its potential to interact with other compounds and its potential to cause adverse effects in certain organisms.
将来の方向性
Given its potential therapeutic effects, 2MBA has a wide range of potential future directions. These include further research into its anti-cancer, anti-diabetic, and anti-Alzheimer’s disease properties, as well as its potential to act as an insect repellent. Additionally, further research into its potential to act as an antioxidant and its potential to inhibit the growth of certain bacteria and viruses is also warranted. Finally, further research into its potential to interact with other compounds and its potential to cause adverse effects in certain organisms is needed in order to fully understand its mechanism of action.
特性
IUPAC Name |
(2R)-2-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLTYNZHQRMQC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(4-methoxyphenyl)propanoic acid | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


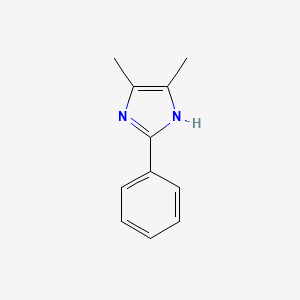



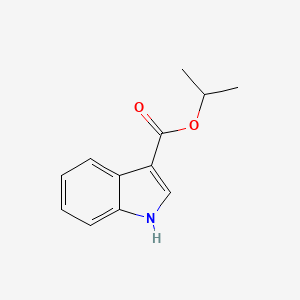
![Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-](/img/structure/B6600851.png)
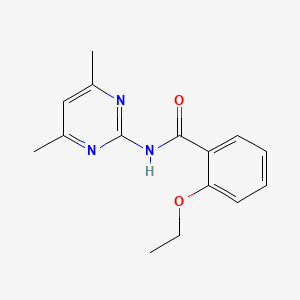



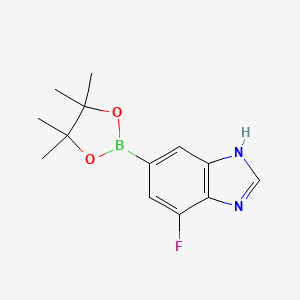

![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)